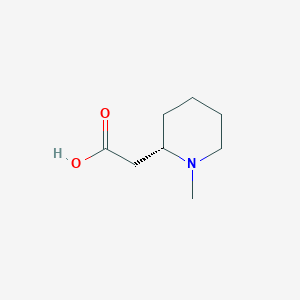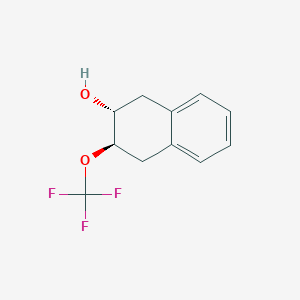
(2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a trifluoromethoxy group attached to a tetrahydronaphthalen-2-ol backbone, which imparts distinct chemical and physical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves several steps, starting from commercially available precursors. One common method involves the asymmetric hydrogenation of a suitable precursor, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high enantioselectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods leverage advanced catalytic systems and optimized reaction conditions to ensure consistent product quality and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like trifluoromethanesulfonic anhydride or trifluoromethyl iodide are employed for introducing the trifluoromethoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
(2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications due to its unique pharmacological properties.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which (2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to modulate enzyme activity and receptor binding, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-Dihydromyricetin: A natural flavonoid with antioxidant and lipid-lowering activities.
(2R,3R)-Tetrahydronaphthalen-2-ol: A structurally similar compound without the trifluoromethoxy group.
Uniqueness
(2R,3R)-3-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H11F3O2 |
|---|---|
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
(2R,3R)-3-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)16-10-6-8-4-2-1-3-7(8)5-9(10)15/h1-4,9-10,15H,5-6H2/t9-,10-/m1/s1 |
Clave InChI |
ZJSCCUUGKVHTIR-NXEZZACHSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CC2=CC=CC=C21)OC(F)(F)F)O |
SMILES canónico |
C1C(C(CC2=CC=CC=C21)OC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


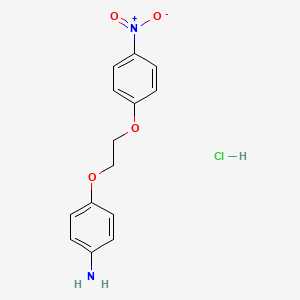
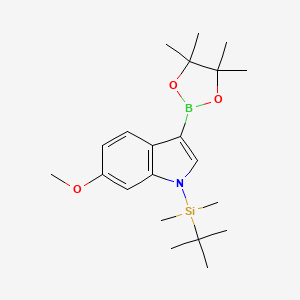
![(2-(5-Iodothiophen-3-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13352208.png)


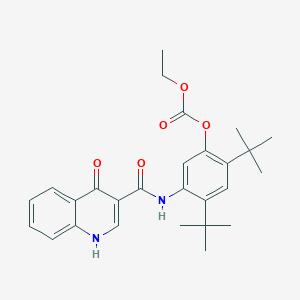

![6-Fluoro-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13352230.png)
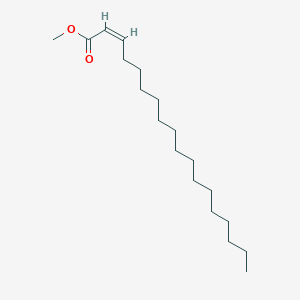
![2-((1R,5S,6S)-6-Cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid](/img/structure/B13352235.png)

![6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B13352251.png)

